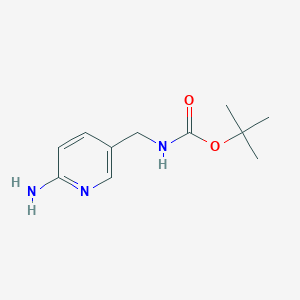
tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 400720-77-6 . It has a molecular weight of 223.27 and its IUPAC name is tert-butyl (6-amino-3-pyridinyl)methylcarbamate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Amino-5-cyanopyridine with sodium borohydride and di-tertbutyl dicarbonate in the presence of nickel (II) chloride hexahydrate . The reaction is carried out in methanol at 0-20°C for 18 hours . The yield of this reaction is approximately 73% .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.94 cm/s . The compound is very soluble, with a solubility of 3.47 mg/ml or 0.0156 mol/l .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
- Diels-Alder Reactions : Compounds related to tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate are used in Diels-Alder reactions, a common method of synthesizing cyclic compounds, which are essential in various chemical syntheses (Padwa, Brodney, & Lynch, 2003).
- Synthesis of Imidazopyridines : The compound is involved in the synthesis of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones, which are significant in medicinal chemistry (Bakke, Gautun, & Svensen, 2003).
- Preparation of Hexahydroindolinones : It is used in the synthesis of hexahydroindolinones, which have applications in pharmaceutical and organic chemistry (Yang, Pan, & List, 2009).
2. Structural and Molecular Studies
- Crystal Structure Analysis : This compound has been studied for its structural properties, providing insights into molecular interactions and bonding patterns (Baillargeon et al., 2017).
- Antifungal Properties of Schiff Bases : Schiff bases containing similar compounds have been analyzed for their antifungal properties, which is significant for the development of new antimicrobial agents (Carreño et al., 2015).
3. Synthesis of Bioactive Compounds
- Development of Antibiotics : The compound has been used in the synthesis of organometallic analogues of antibiotics, which is crucial in the development of new drugs (Patra, Merz, & Metzler‐Nolte, 2012).
- Synthesis of Spirocyclopropanated Insecticides : It's used in the synthesis of analogues of insecticides like Imidacloprid and Thiacloprid, highlighting its role in agricultural chemistry (Brackmann et al., 2005).
4. Pharmaceutical Applications
- Histamine H4 Receptor Ligands : Studies on 2-aminopyrimidine-containing ligands, similar in structure, have been conducted for their potential use in anti-inflammatory and pain medication (Altenbach et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWYLWHOKPLYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732756 | |
| Record name | tert-Butyl [(6-aminopyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate | |
CAS RN |
400720-77-6 | |
| Record name | tert-Butyl [(6-aminopyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)


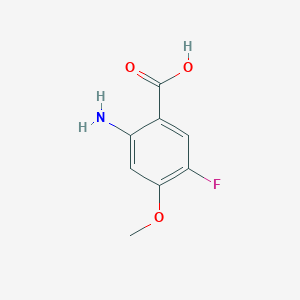

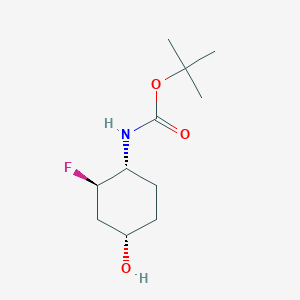
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)
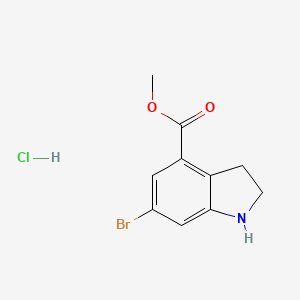
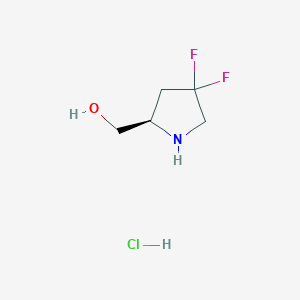
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)
![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)

![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)